![molecular formula C10H15ClN2O2 B177969 ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate CAS No. 112779-13-2](/img/structure/B177969.png)
ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C10H15ClN2O2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its unique molecular structure, has shown potential in various pharmacological applications, including anti-inflammatory, analgesic, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 230.69 g/mol
- Functional Groups : Pyrazole ring, tert-butyl group, and a chloro substituent enhance its chemical reactivity and biological properties.
1. Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. Pyrazole derivatives are known for their ability to inhibit the growth of various cancer cell lines. The following table summarizes the findings from relevant research:
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 3.79 | Induction of apoptosis |
HepG2 (Liver) | 12.50 | Inhibition of cell proliferation |
A549 (Lung) | 26.00 | Inhibition of VEGF-induced proliferation |
NCI-H460 (Lung) | 0.95 | Induction of autophagy without apoptosis |
These findings suggest that the compound may act through multiple mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.
2. Anti-inflammatory and Analgesic Effects
This compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound's structural features contribute to its ability to modulate inflammatory pathways effectively.
Case Studies
Several case studies have highlighted the biological potential of pyrazole derivatives, including this compound:
- Study on Anticancer Activity : A study published in ACS Omega demonstrated that pyrazole derivatives could inhibit the growth of various cancer cell types, including lung and breast cancers. This compound was included in the screening, showing promising results against MDA-MB-231 and HepG2 cell lines .
- Anti-inflammatory Research : Research conducted on related pyrazole compounds indicated that they could reduce inflammation in animal models by inhibiting COX enzymes. This compound's structural similarity suggests it may exhibit similar effects.
Molecular Docking Studies
Molecular docking studies have been employed to understand how this compound interacts with biological targets such as enzymes and receptors. These studies reveal insights into its binding affinity and potential therapeutic effects:
- Binding Affinity : Docking simulations indicate that the compound binds effectively to targets involved in cancer pathways, potentially leading to its observed anticancer effects.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate has the molecular formula and a molecular weight of approximately 230.69 g/mol. It features a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a tert-butyl group and a chlorine atom enhances its reactivity and biological activity, making it a versatile scaffold in various applications .
Biological Activities
Research indicates that this compound exhibits several notable biological activities, including:
- Anti-inflammatory : Similar pyrazole derivatives have shown potential in reducing inflammation.
- Analgesic : The compound may possess pain-relieving properties.
- Anticonvulsant : There is potential for use in treating seizure disorders.
Drug Development
The compound serves as a starting material for synthesizing novel drug candidates. Its interactions with biological targets such as enzymes and receptors have been studied to elucidate its pharmacological profile. For example, docking studies reveal how it interacts with proteins involved in disease pathways, which is crucial for developing targeted therapies.
Photoluminescence
Pyrazole derivatives, including this compound, have shown interesting photoluminescent properties. This capability suggests potential applications in developing new functional materials, such as organic light-emitting diodes (OLEDs) and sensors.
Agricultural Chemistry Applications
The compound has potential uses as a pesticide or herbicide due to its biological activity. Pyrazole derivatives are known to exhibit herbicidal properties, which can be harnessed to develop effective agricultural chemicals that target specific plant species while minimizing harm to non-target organisms .
Properties
IUPAC Name |
ethyl 1-tert-butyl-5-chloropyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWXIBZPXNDLSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550166 | |
Record name | Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112779-13-2 | |
Record name | Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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